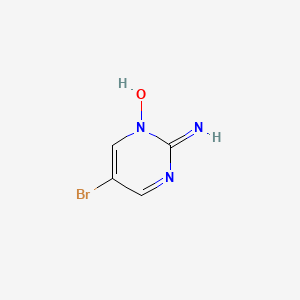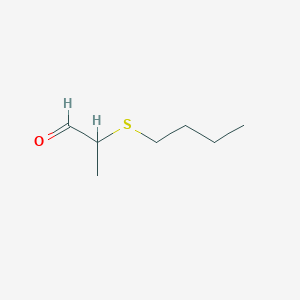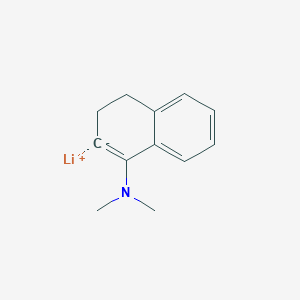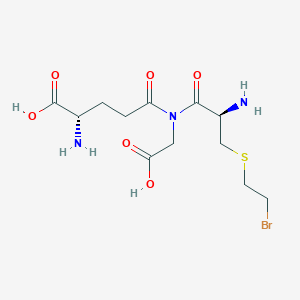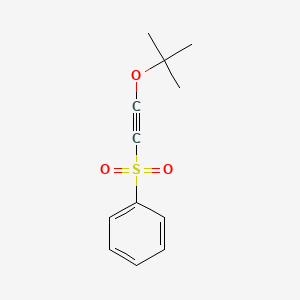
(tert-Butoxyethynesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butoxyethynesulfonyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Another method involves the treatment of benzene with isobutene .
Industrial Production Methods
Industrial production of (tert-Butoxyethynesulfonyl)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butoxyethynesulfonyl)benzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Anhydrous aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Applications De Recherche Scientifique
(tert-Butoxyethynesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (tert-Butoxyethynesulfonyl)benzene involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the reactivity and orientation of the compound, affecting its interactions with other molecules. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the ethynesulfonyl group.
tert-Butyl chloride: Used in the synthesis of (tert-Butoxyethynesulfonyl)benzene.
tert-Butyl alcohol: Another tert-butyl substituted compound with different reactivity.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and ethynesulfonyl groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups makes it a valuable compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
79894-53-4 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfonylbenzene |
InChI |
InChI=1S/C12H14O3S/c1-12(2,3)15-9-10-16(13,14)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
JAQYLZVXBJQDSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC#CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


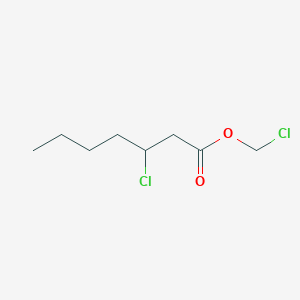
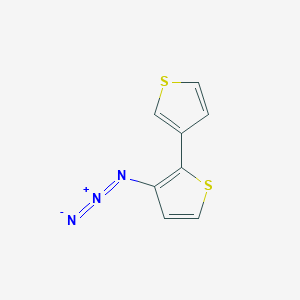
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
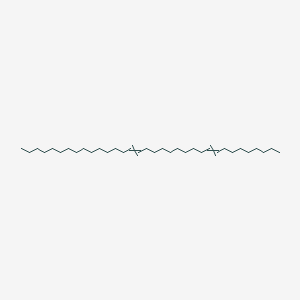
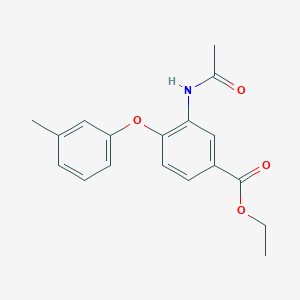
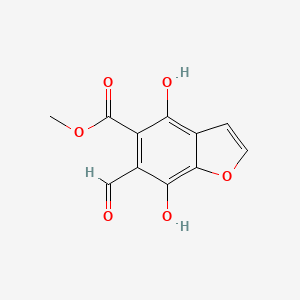
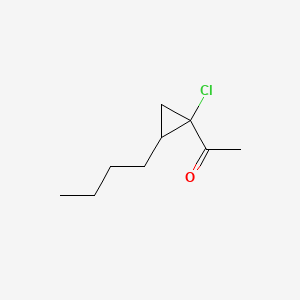
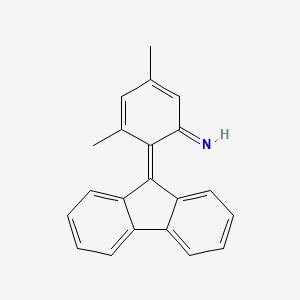
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
